molecular formula C14H14ClNO2S2 B2675461 2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide CAS No. 2415621-78-0

2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide

Cat. No.: B2675461
CAS No.: 2415621-78-0
M. Wt: 327.84
InChI Key: PFZYIECJXMXQCC-UHFFFAOYSA-N
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Description

2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with a sulfonamide group, a chlorine atom, and a cyclopropyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the cyclopropyl intermediate. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is unique due to the combination of its structural features, including the thiophene ring, cyclopropyl group, and sulfonamide moiety

Properties

IUPAC Name

2-chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S2/c15-12-3-1-2-4-13(12)20(17,18)16-10-14(6-7-14)11-5-8-19-9-11/h1-5,8-9,16H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZYIECJXMXQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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